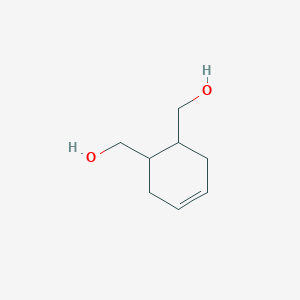

Cyclohex-4-ene-1,2-diyldimethanol

Description

Significance of Alicyclic Diols with Unsaturation in Chemical Research

Alicyclic diols, which are chemical compounds containing a ring structure with two hydroxyl (-OH) groups, are of great importance in organic synthesis. wikipedia.org The presence of unsaturation, such as the carbon-carbon double bond in the cyclohexene (B86901) ring of Cyclohex-4-ene-1,2-diyldimethanol, further enhances their synthetic utility. This combination of functional groups allows for a diverse range of chemical transformations.

The hydroxyl groups can undergo reactions typical of alcohols, such as esterification and ether formation, and can be used as co-monomers in polymerization reactions to form polyesters and polyurethanes. wikipedia.org The double bond, on the other hand, provides a site for various addition reactions, including hydrogenation, halogenation, and epoxidation, allowing for further functionalization of the molecule.

The rigid, yet three-dimensional, structure of the cyclic core, combined with the stereochemical possibilities of the diol and the reactivity of the double bond, makes unsaturated alicyclic diols like Cyclohex-4-ene-1,2-diyldimethanol powerful intermediates in the construction of complex target molecules, including natural products and pharmaceuticals. nih.gov

Structural Isomerism and Stereochemical Considerations of Cyclohex-4-ene-1,2-diyldimethanol

The structure of Cyclohex-4-ene-1,2-diyldimethanol allows for several isomeric forms, which significantly influences its chemical and physical properties.

Elucidation of cis- and trans- Diastereomers

The two hydroxymethyl groups attached to the cyclohexane (B81311) ring can be oriented in two different ways relative to each other, leading to the formation of cis- and trans- diastereomers.

In the cis-isomer , both hydroxymethyl groups are on the same side of the cyclohexane ring.

In the trans-isomer , the hydroxymethyl groups are on opposite sides of the ring.

This difference in spatial arrangement affects the molecule's symmetry, polarity, and how it interacts with other molecules. The synthesis of specific diastereomers often requires stereoselective methods. For instance, the Diels-Alder reaction, a powerful tool for forming six-membered rings, is stereospecific and can be used to create specific isomers. libretexts.org The reaction between a conjugated diene and a dienophile preserves the stereochemistry of the starting materials in the final product. libretexts.org

Enantiomeric Forms and Chiral Purity in Cyclohex-4-ene-1,2-diyldimethanol Research

Both the cis- and trans- diastereomers of Cyclohex-4-ene-1,2-diyldimethanol are chiral, meaning they are non-superimposable on their mirror images. This gives rise to enantiomeric pairs for each diastereomer:

(1R,2S)-cyclohex-4-ene-1,2-diyldimethanol and (1S,2R)-cyclohex-4-ene-1,2-diyldimethanol (for the cis-isomer)

(1R,2R)-cyclohex-4-ene-1,2-diyldimethanol and (1S,2S)-cyclohex-4-ene-1,2-diyldimethanol (for the trans-isomer) clearsynth.com

The synthesis of a single enantiomer, known as asymmetric synthesis, is a major focus in modern organic chemistry, as the biological activity of chiral molecules often depends on their specific stereochemistry. Achieving high enantiomeric purity is crucial for applications in areas like drug development. Various strategies, including the use of chiral catalysts and resolving agents, are employed to obtain enantiomerically pure forms of cyclohexene-based diols.

Historical Context and Evolution of Research on Cyclohexene-based Diols

The study of cyclohexene and its derivatives has a long history in organic chemistry. The Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, provided a foundational method for the synthesis of cyclohexene rings and has been instrumental in the preparation of various cyclohexene-based diols. masterorganicchemistry.com This cycloaddition reaction involves the combination of a conjugated diene with an alkene (dienophile) to form a six-membered ring. libretexts.org

Early research focused on understanding the fundamental reactivity and stereochemistry of these compounds. Over time, with the development of more advanced analytical techniques and synthetic methodologies, the focus has shifted towards the application of these diols in the synthesis of complex natural products and functional materials. For example, the related compound 1,4-cyclohexanedimethanol (B133615) (CHDM), produced by the hydrogenation of dimethyl terephthalate, is a key monomer in the production of polyesters like PETG. wikipedia.orgfishersci.no The properties of these polymers are influenced by the cis/trans ratio of the CHDM monomer. wikipedia.orgresearchgate.net

The development of asymmetric synthesis has been a major driver in the evolution of research on cyclohexene-based diols. The ability to selectively produce a single enantiomer has opened up new avenues for their use as chiral building blocks in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. google.com Current research continues to explore new catalytic systems and synthetic routes to access these valuable compounds with high efficiency and stereoselectivity. nih.govacs.org

| Property | Value |

| Chemical Formula | C8H14O2 |

| Molar Mass | 142.20 g/mol |

| IUPAC Name | [6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol |

| CAS Number | 13149-04-7 |

Structure

3D Structure

Properties

IUPAC Name |

[6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,7-10H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCJBRVTYJVAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927223 | |

| Record name | (Cyclohex-4-ene-1,2-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13149-04-7 | |

| Record name | NSC292901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclohex-4-ene-1,2-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclohex 4 Ene 1,2 Diyldimethanol and Its Stereoisomers

Convergent and Divergent Synthetic Pathways

Convergent and divergent strategies offer flexible approaches to the synthesis of cyclohex-4-ene-1,2-diyldimethanol and its derivatives. These pathways often begin with the construction of the core cyclohexene (B86901) ring, followed by functional group manipulations to yield the target diol.

A common and straightforward method for the synthesis of cyclohex-4-ene-1,2-diyldimethanol involves the reduction of a corresponding cyclic diester, such as diethyl 4-formylcyclohex-4-ene-1,2-dicarboxylate. This precursor can be synthesized through a proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and a fumarate. The subsequent reduction of the ester functionalities to alcohols yields the desired diol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). The high efficiency and functional group tolerance of this reductive step make it a valuable transformation in the synthesis of this and related diols.

For instance, the reduction of a diester precursor provides a direct route to the diol, as illustrated in the following reaction scheme:

Table 1: Representative Reductive Transformation

| Precursor | Reducing Agent | Product |

|---|

This approach is advantageous due to the commercial availability of many starting materials and the high yields often associated with such reduction reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and provides a powerful tool for constructing the cyclohexene core of cyclohex-4-ene-1,2-diyldimethanol. nih.govlibretexts.org This reaction involves the concerted cycloaddition of a conjugated diene and a dienophile to form a cyclohexene ring with excellent control over stereochemistry. youtube.comlibretexts.org The versatility of the Diels-Alder reaction allows for the introduction of various substituents on both the diene and dienophile, which can then be further functionalized to produce the target diol.

A notable example is the reaction between 1,3-butadiene (B125203) and a dienophile containing two ester groups, such as diethyl maleate (B1232345) or diethyl fumarate. The resulting cyclohexene dicarboxylate can then be reduced to afford the corresponding diol. The stereochemistry of the final product is directly influenced by the geometry of the starting dienophile.

Table 2: Diels-Alder Reaction for Cyclohexene Scaffold Synthesis

| Diene | Dienophile | Product |

|---|---|---|

| 1,3-Butadiene | Diethyl Maleate (cis) | cis-Diethyl cyclohex-4-ene-1,2-dicarboxylate |

The Diels-Alder reaction can also be performed intramolecularly, offering a route to fused bicyclic systems. researchgate.net Furthermore, the development of catalytic and asymmetric versions of the Diels-Alder reaction has significantly expanded its utility in synthesizing enantiomerically pure cyclohexene derivatives. wiley-vch.de

Stereoselective and Enantioselective Synthetic Approaches to Cyclohex-4-ene-1,2-diyldimethanol

Achieving specific stereoisomers of cyclohex-4-ene-1,2-diyldimethanol is crucial for applications where chirality is a key factor. This necessitates the use of stereoselective and enantioselective synthetic methods.

The development of chiral catalysts has revolutionized asymmetric synthesis, enabling the production of specific enantiomers of chiral molecules. chiralpedia.com In the context of cyclohex-4-ene-1,2-diyldimethanol, chiral catalysts are primarily employed in the key ring-forming step, often a Diels-Alder reaction. Chiral Lewis acids, for instance, can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene, leading to the preferential formation of one enantiomer of the cycloadduct. wiley-vch.de

A variety of chiral ligands, including those based on bis(oxazolines) and TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), have been successfully used in conjunction with metal centers like copper(II), titanium(IV), and aluminum(III) to catalyze asymmetric Diels-Alder reactions. wiley-vch.de Chiral guanidines and their derivatives have also emerged as powerful organocatalysts for a range of asymmetric transformations. rsc.org The resulting enantiomerically enriched cyclohexene diesters can then be reduced to the corresponding chiral diols.

Table 3: Chiral Catalysts in Asymmetric Diels-Alder Reactions

| Catalyst Type | Example Ligand/Catalyst | Typical Reaction | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Lewis Acid | Bis(oxazoline)-Cu(II) complex | Cyclopentadiene + N-acryloyloxazolidinone | >90% |

The continuous development of new and more efficient chiral catalysts is a key area of research aimed at improving the enantioselectivity and broadening the substrate scope of these reactions. nih.gov

Diastereoselective control is essential for synthesizing specific stereoisomers of substituted cyclohexenes. In the context of the Diels-Alder reaction, the stereochemistry of the reactants directly influences the stereochemistry of the product. For example, the reaction of a cyclic diene with a dienophile generally leads to the formation of an endo adduct as the major product due to favorable secondary orbital interactions, a principle known as the Alder-endo rule. libretexts.org

Furthermore, the choice of starting materials and reaction conditions can be tailored to favor the formation of a particular diastereomer. For instance, in the synthesis of highly substituted cyclohexanones via a cascade double Michael addition, complete diastereoselectivity has been observed in many cases. beilstein-journals.org The relative stereochemistry of the substituents is controlled by the thermodynamic stability of the intermediate enolates.

Even with highly stereoselective reactions, the separation of isomers is often a necessary final step to obtain a pure stereoisomer of cyclohex-4-ene-1,2-diyldimethanol. Common techniques for separating diastereomers include column chromatography and recrystallization. Diastereomers have different physical properties, such as polarity and solubility, which allows for their separation using these standard laboratory methods.

For the separation of enantiomers, which have identical physical properties in a non-chiral environment, more specialized techniques are required. Chiral chromatography, using a chiral stationary phase (CSP), is a powerful method for resolving enantiomers. Alternatively, enantiomers can be derivatized with a chiral resolving agent to form diastereomeric adducts, which can then be separated by conventional chromatography or recrystallization. After separation, the chiral auxiliary is removed to yield the pure enantiomers. The development of efficient separation methods is crucial for accessing enantiopure compounds for various applications.

Green Chemistry Principles in Cyclohex-4-ene-1,2-diyldimethanol Synthesis

The synthesis of Cyclohex-4-ene-1,2-diyldimethanol and its stereoisomers is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key to these advancements is the focus on atom economy, reaction efficiency, and the use of sustainable catalytic systems.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. nih.gov The Diels-Alder reaction, a cornerstone in the synthesis of the cyclohexene scaffold, is renowned for its inherent 100% theoretical atom economy, as it is a concerted [4+2] cycloaddition reaction where two unsaturated molecules combine to form a cyclic compound with no byproducts. nih.govcerritos.edu

A notable green synthetic route to cyclohexene derivatives, which are precursors to Cyclohex-4-ene-1,2-diyldimethanol, involves a proline-catalyzed formal [3+1+2] cycloaddition of biomass-derivable feedstocks like formaldehyde, crotonaldehyde, and diethyl fumarate. This initial cycloaddition step, forming a diethyl 4-formylcyclohex-4-ene-1,2-dicarboxylate intermediate, maintains high atom economy. The subsequent reduction of the dicarboxylate to Cyclohex-4-ene-1,2-diyldimethanol, however, introduces additional reagents and potential for waste generation.

Reaction efficiency is a broader measure that considers not just atom economy but also reaction yield, energy consumption, and the generation of waste (often quantified by the E-factor, which is the mass of waste per mass of product). A lower E-factor signifies a more efficient and greener process. For instance, in a biomass-based route to produce 1,2-cyclohexanedicarboxylates, a related class of compounds, the calculated E-factor was 2.325 kg/kg , which is considered favorable for bulk chemical production.

| Metric | Diels-Alder Cycloaddition | Subsequent Hydrogenation | Overall Process Efficiency |

| Theoretical Atom Economy | ~100% for the core ring formation. nih.gov | Variable, depends on the reducing agent and catalyst. | Lower than the initial step due to auxiliary reagents. |

| Typical Yields | High, often >80-95% for the cycloaddition product. | Generally high, >90% with optimized catalysts. | Overall yields of 70-80% have been reported for the two-step process. |

| E-Factor (Example for related compounds) | Low for the cycloaddition step. | Contributes the most to the overall E-factor due to solvent and catalyst work-up. | Reported as ~2.3-4.8 for similar biomass-to-diol/diacid processes. |

This table presents generalized data based on reported syntheses of cyclohexene derivatives and related compounds. Specific values can vary based on the exact reactants and conditions used.

Sustainable Catalysis in Cyclohex-4-ene-1,2-diyldimethanol Production

The choice of catalyst is paramount in developing sustainable synthetic routes. An ideal sustainable catalyst is non-toxic, derived from renewable resources, highly efficient, and recyclable.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. L-proline, a naturally occurring amino acid, is an excellent example of a sustainable organocatalyst. researchgate.netlibretexts.org It is inexpensive, readily available in both enantiomeric forms, non-toxic, and can be recycled. nih.gov In the synthesis of cyclohexene precursors, L-proline effectively catalyzes the initial cycloaddition step, often proceeding with high efficiency and stereoselectivity under mild conditions. beilstein-journals.orgwikipedia.org The mechanism involves the formation of a reactive enamine intermediate from the catalyst and one of the reactants. beilstein-journals.orgwikipedia.org Proline-derived catalysts have demonstrated high stability and can be recovered and reused without significant loss of activity. nih.gov

Heterogeneous Metal Catalysis: The reduction of the intermediate dicarboxylate or diacid to Cyclohex-4-ene-1,2-diyldimethanol is typically achieved through catalytic hydrogenation. wikipedia.org Sustainable heterogeneous catalysts are preferred as they can be easily separated from the reaction mixture and recycled.

Copper-based catalysts (e.g., Cu/ZnO/Al₂O₃): These are widely used industrial catalysts for hydrogenation. acs.orgfrontiersin.org They are advantageous due to the relative abundance and lower toxicity of copper compared to precious metals. Research has focused on enhancing their stability and activity. For instance, the addition of promoters like zirconia (ZrO₂) can improve the dispersion and stability of copper crystallites, leading to enhanced catalytic performance in hydrogenation reactions. researchgate.net However, deactivation through sintering of copper particles or carbon deposition can occur over prolonged use, affecting their long-term efficiency. nih.govacs.org

Palladium on Carbon (Pd/C): This is another highly effective hydrogenation catalyst. While palladium is a precious metal, its high activity allows for very low catalyst loadings. Efforts in sustainable catalysis focus on maximizing the lifespan and recyclability of Pd/C catalysts to minimize environmental impact and cost.

| Catalyst | Type | Synthetic Step | Sustainability Features |

| L-Proline | Organocatalyst | [4+2] Cycloaddition | Derived from natural amino acid, non-toxic, inexpensive, recyclable, operates under mild conditions. researchgate.netlibretexts.orgnih.gov |

| Cu/Zn/Al Catalyst | Heterogeneous Metal | Hydrogenation of Esters | Based on abundant metals, commercially available, effective for ester reduction. acs.org Stability can be an issue. nih.govmdpi.com |

| Pd/C | Heterogeneous Metal | Hydrogenation/Decarbonylation | High activity allowing low loading, effective for multiple transformation types. Based on a precious metal. |

Exploration of Chemical Reactivity and Derivatization of Cyclohex 4 Ene 1,2 Diyldimethanol

Transformations of the Hydroxyl Functionalities of Cyclohex-4-ene-1,2-diyldimethanol

The two primary hydroxyl groups are key sites for chemical modification, enabling the synthesis of a variety of derivatives.

Selective Oxidation Reactions to Carbonyl Compounds

The primary alcohol groups of cyclohex-4-ene-1,2-diyldimethanol can be selectively oxidized to the corresponding aldehydes or carboxylic acids. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed for the selective oxidation to the dialdehyde (B1249045), cis-4-cyclohexene-1,2-dicarbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent, can further oxidize the hydroxyl groups to carboxylic acids, yielding cyclohex-4-ene-1,2-dicarboxylic acid.

A notable application of such oxidation is the synthesis of 1,2-cyclohexanedicarboxylates, which are used as safe plasticizers. In one approach, a formal [3+1+2] cycloaddition followed by a tandem decarbonylation/hydrogenation sequence can produce these valuable compounds.

| Starting Material | Oxidizing Agent | Product |

| Cyclohex-4-ene-1,2-diyldimethanol | Pyridinium Chlorochromate (PCC) | cis-4-Cyclohexene-1,2-dicarbaldehyde |

| Cyclohex-4-ene-1,2-diyldimethanol | Potassium Permanganate (KMnO4) | Cyclohex-4-ene-1,2-dicarboxylic acid |

Esterification and Etherification Studies

The hydroxyl groups readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) yields the diacetate derivative. Similarly, etherification can be achieved, for instance, through the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a strong base, like sodium hydride, to form alkoxides, which then react with an alkyl halide. Benzyl ethers are commonly formed using this method to act as protecting groups.

| Reaction Type | Reagents | Product |

| Esterification | Acetic Anhydride, Pyridine | (Cyclohex-4-ene-1,2-diyl)bis(methylene) diacetate |

| Etherification | Sodium Hydride, Benzyl Bromide | 1,2-Bis(benzyloxymethyl)cyclohex-4-ene |

Nucleophilic Substitution Reactions and Protecting Group Strategies

The hydroxyl groups of cyclohex-4-ene-1,2-diyldimethanol can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. For example, reaction with methanesulfonyl chloride yields (cyclohex-4-ene-1,2-diyl)bis(methylene) dimethanesulfonate. lookchem.com This derivative can then undergo substitution with various nucleophiles. In cyclohexane (B81311) derivatives, SN2 reactions are influenced by the conformation of the ring, with attack often occurring from the axial position if the leaving group is equatorial, and vice versa. youtube.com

Given the presence of two reactive hydroxyl groups and a double bond, protecting group strategies are crucial for selective transformations. Acetals and silyl (B83357) ethers are common protecting groups for diols. harvard.eduthieme-connect.de For instance, 1,2-diols can react with alkyl propynoates to form cyclic acetals that are stable under acidic conditions but can be cleaved with bases. cmu.edu The formation of silyl ethers using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) can protect the hydroxyl groups during reactions at the double bond. harvard.edu The relative stability of different silyl ethers to acidic and basic conditions allows for selective deprotection. harvard.edu

| Reaction | Reagents | Product | Purpose |

| Mesylation | Methanesulfonyl Chloride, Triethylamine | (Cyclohex-4-ene-1,2-diyl)bis(methylene) dimethanesulfonate lookchem.com | Formation of a good leaving group for substitution |

| Acetal Formation | tert-Butyl Propynoate, DMAP | Cyclic Acetal cmu.edu | Protection of the diol functionality |

| Silyl Ether Formation | TBDMSCl, Imidazole | 1,2-Bis(tert-butyldimethylsilyloxymethyl)cyclohex-4-ene | Protection of the diol functionality |

Reactions Involving the Cyclohexene (B86901) Ring Unsaturations

The carbon-carbon double bond in the cyclohexene ring is susceptible to a variety of addition reactions.

Electrophilic Additions to the Double Bond

The double bond readily undergoes electrophilic addition reactions. libretexts.org For example, the addition of halogens like bromine (Br2) proceeds through a cyclic bromonium ion intermediate to yield a dihalogenated derivative. This reaction typically results in anti-addition. Similarly, hydrohalogenation with acids like HBr adds a hydrogen and a halogen across the double bond. libretexts.org

Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. stackexchange.com The resulting epoxide can then be opened under acidic or basic conditions to yield a diol. The stereochemistry of the epoxidation can be influenced by the neighboring hydroxyl groups.

| Reaction | Reagent | Intermediate/Product |

| Halogenation | Bromine (Br2) | 1,2-Dibromo-4,5-bis(hydroxymethyl)cyclohexane |

| Hydrohalogenation | Hydrogen Bromide (HBr) | 4-Bromo-5-(hydroxymethyl)cyclohexyl)methanol |

| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 4,5-Bis(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane |

Mechanistic Investigations of Hydrogenation and Aromatization

Catalytic hydrogenation of the double bond in cyclohex-4-ene-1,2-diyldimethanol leads to the formation of the saturated cyclohexane-1,2-diyldimethanol. nih.govwikipedia.org This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst, under a hydrogen atmosphere. google.comgoogle.com The hydrogenation generally occurs with syn-stereoselectivity, with both hydrogen atoms adding to the same face of the double bond.

While direct aromatization of cyclohex-4-ene-1,2-diyldimethanol is not a common reaction, the cyclohexene ring system can be a precursor to aromatic compounds through multi-step synthetic sequences. For instance, derivatives of cyclohexene can undergo dehydrogenation or other rearrangement reactions under specific conditions to form substituted aromatic rings. The Diels-Alder reaction, a powerful tool for forming cyclohexene rings, can be a starting point for the synthesis of aromatic systems. youtube.com For example, the adduct of butadiene and maleic anhydride, cis-4-cyclohexene-1,2-dicarboxylic anhydride, can be a precursor in such transformations. google.comsci-hub.se

| Reaction | Catalyst | Product |

| Hydrogenation | Palladium on Carbon (Pd/C), H2 | Cyclohexane-1,2-diyldimethanol |

| Hydrogenation | Nickel, H2 | cis-Cyclohexane-1,2-dicarboxylic anhydride (from the corresponding cyclohexene) google.com |

Cycloaddition Chemistry of the Alkene Moiety

The alkene functional group within the cyclohexene ring of Cyclohex-4-ene-1,2-diyldimethanol is a site of rich chemical reactivity, particularly for cycloaddition reactions. These reactions are powerful tools in organic synthesis for constructing cyclic molecules. cerritos.edu The reactivity of the double bond is influenced by the electronic properties of the substituents on the ring. The two hydroxymethyl groups, being weakly electron-withdrawing, have a modest effect on the electron density of the alkene.

Diels-Alder Reaction:

The alkene in Cyclohex-4-ene-1,2-diyldimethanol can act as a dienophile in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the concerted interaction of the 2 π-electrons of the alkene with a 4 π-electron system of a conjugated diene to form a six-membered ring. organic-chemistry.org The reaction is typically thermally allowed and proceeds through a cyclic transition state. cerritos.edu The rate and efficiency of the Diels-Alder reaction are enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orgmasterorganicchemistry.com

A representative Diels-Alder reaction involving a derivative of Cyclohex-4-ene-1,2-diyldimethanol is the reaction of its corresponding dicarboxylic anhydride with a diene like 1,3-butadiene (B125203). cerritos.edu This type of reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product.

Table 1: Representative Diels-Alder Reaction with Cyclohexene Derivatives

| Diene | Dienophile | Product | Conditions | Reference |

| 1,3-Butadiene | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | cis-Octahydronaphthalene-4a,8a-dicarboxylic anhydride | Heating | cerritos.edu |

| Cyclopentadiene | Spirolactone derivative of a 4,5-epoxy-2-cyclohexen-1-one | Bicyclic adduct with high π-facial selectivity | Not specified | doubtnut.com |

1,3-Dipolar Cycloaddition:

The alkene moiety of Cyclohex-4-ene-1,2-diyldimethanol can also participate in 1,3-dipolar cycloadditions. This class of reactions involves a 1,3-dipole, a molecule with a delocalized three-atom, four-electron system, reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is a valuable method for the synthesis of a wide variety of heterocyclic compounds. wikipedia.orgnumberanalytics.com

Common 1,3-dipoles that can react with the cyclohexene double bond include azides, nitrile oxides, and carbonyl ylides. wikipedia.orgnumberanalytics.com The reaction is generally considered to be a concerted, pericyclic process, similar to the Diels-Alder reaction. organic-chemistry.org The regioselectivity of the addition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. wikipedia.org

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Product Type | General Conditions | Reference |

| Organic Azide | Alkene | Triazoline | Thermal or copper-catalyzed | wikipedia.org |

| Nitrile Oxide | Alkene | Isoxazoline | Base-mediated generation of nitrile oxide | organic-chemistry.org |

| Carbonyl Ylide | Alkene | Dihydrofuran | Metal-catalyzed decomposition of diazocarbonyls | wikipedia.org |

Reaction Mechanisms and Kinetic Studies for Cyclohex-4-ene-1,2-diyldimethanol Derivatives

Detailed kinetic and mechanistic studies specifically on derivatives of Cyclohex-4-ene-1,2-diyldimethanol are not extensively reported in the literature. However, the mechanisms of reactions involving the functional groups present in its derivatives can be understood from studies on analogous systems.

Ozonolysis:

The ozonolysis of the alkene in cyclohexene derivatives, followed by a reductive workup, is a well-established method for cleaving the double bond to form dicarbonyl compounds. youtube.comyoutube.com For instance, the ozonolysis of cyclohexene itself, followed by treatment with zinc dust and water, yields hexane-1,6-dial. youtube.com In the case of Cyclohex-4-ene-1,2-diyldimethanol, this reaction would lead to the formation of a substituted dialdehyde. The mechanism involves the initial formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive workup then cleaves the ozonide to the corresponding carbonyl compounds.

A study on the ozonolysis of cyclohex-4-ene-1,2-dicarboximides revealed that the steric environment around the double bond can influence the reaction pathway, leading to either symmetrical or unsymmetrical cleavage products. rsc.org This suggests that for derivatives of Cyclohex-4-ene-1,2-diyldimethanol, the stereochemistry of the hydroxymethyl groups could play a role in directing the outcome of the ozonolysis reaction.

Reactions of the Dialdehyde Derivative:

The dialdehyde resulting from the ozonolysis of Cyclohex-4-ene-1,2-diyldimethanol is a versatile intermediate for further transformations. The oxidation of the parent diol to the corresponding cis-4-cyclohexene-1,2-dicarbaldehyde has been reported. nih.gov These dialdehydes can undergo a variety of reactions, including intramolecular aldol (B89426) condensations. For example, treatment of hexane-1,6-dial with aqueous potassium hydroxide (B78521) can lead to an intramolecular aldol condensation, forming a five-membered ring. youtube.com The kinetics and mechanism of such reactions are influenced by factors such as the concentration of the base and the reaction temperature.

Epoxidation:

The alkene can be converted to an epoxide, a three-membered cyclic ether, by reaction with a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction, known as the Prilezhaev reaction, is generally stereospecific. The mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene. Kinetic studies on the epoxidation of alkenes have shown that the reaction rate is influenced by the electron density of the double bond; electron-rich alkenes react faster. masterorganicchemistry.com The hydroxymethyl groups in Cyclohex-4-ene-1,2-diyldimethanol would have a moderate electronic effect on this reaction.

Advanced Spectroscopic and Analytical Characterization for Cyclohex 4 Ene 1,2 Diyldimethanol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Cyclohex-4-ene-1,2-diyldimethanol in solution. It provides detailed information about the chemical environment of each atom, enabling the unambiguous assignment of its complex structure, including the relative stereochemistry of the two hydroxymethyl groups.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the number and types of protons and carbons in the molecule. youtube.com The ¹H NMR spectrum reveals the chemical shifts, integration (proton count), and coupling patterns (neighboring protons), while the ¹³C NMR spectrum indicates the number of unique carbon environments.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. youtube.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), helping to establish the connectivity of proton-bearing fragments. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon. sdsu.edu

The following tables summarize the expected NMR data for Cyclohex-4-ene-1,2-diyldimethanol, based on typical chemical shifts for similar structural motifs. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Data for Cyclohex-4-ene-1,2-diyldimethanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Olefinic (CH =CH ) | 5.5 - 5.7 | Multiplet |

| Methanol (CH ₂OH) | 3.4 - 3.7 | Multiplet |

| Methanol (CH₂OH ) | Variable (depends on solvent, concentration) | Singlet (broad) |

| Allylic (C=C-CH ₂) | 2.0 - 2.3 | Multiplet |

Table 2: Predicted ¹³C NMR Data for Cyclohex-4-ene-1,2-diyldimethanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Olefinic (C H=C H) | 125 - 128 |

| Methanol (C H₂OH) | 65 - 70 |

| Allylic (C=C-C H₂) | 28 - 32 |

The cyclohexene (B86901) ring can adopt different conformations, such as a half-chair or a boat form. The preferred conformation and the orientation of the two hydroxymethyl substituents (axial vs. equatorial) can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment identifies protons that are close in space, regardless of their bonding connectivity. By analyzing the cross-peaks in a NOESY spectrum, the through-space proximity of different protons can be determined, providing critical insights into the molecule's three-dimensional structure and conformational preferences in solution. rsc.org For Cyclohex-4-ene-1,2-diyldimethanol, NOESY can help determine the cis or trans relationship of the substituents by observing whether the methine protons and hydroxymethyl protons on C1 and C2 show spatial correlation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of Cyclohex-4-ene-1,2-diyldimethanol and to gain structural information from its fragmentation pattern. The molecular formula C₈H₁₄O₂ corresponds to a molecular weight of approximately 142.20 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting charged fragments are detected based on their mass-to-charge (m/z) ratio.

Key fragmentation pathways for Cyclohex-4-ene-1,2-diyldimethanol would likely include:

Loss of a water molecule (H₂O, 18 Da) from the alcohol groups.

Loss of a hydroxymethyl radical (•CH₂OH, 31 Da).

Cleavage of the C-C bond between the two substituted carbons.

A retro-Diels-Alder reaction, where the cyclohexene ring cleaves to form 1,3-butadiene (B125203) (54 Da) and a C₄ fragment containing the two alcohol groups. youtube.com

Table 3: Potential Fragment Ions in the Mass Spectrum of Cyclohex-4-ene-1,2-diyldimethanol

| m/z | Possible Fragment |

|---|---|

| 142 | [M]⁺ (Molecular Ion) |

| 124 | [M - H₂O]⁺ |

| 111 | [M - CH₂OH]⁺ |

| 96 | [M - H₂O - C₂H₄]⁺ |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

Vibrational Spectroscopy (Infrared and Raman) in Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in Cyclohex-4-ene-1,2-diyldimethanol. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong, broad absorption in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching of the alcohol groups. Other key peaks include C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (olefinic), C=C stretching around 1650 cm⁻¹, and C-O stretching in the 1000-1100 cm⁻¹ range. nih.govnih.gov

Raman Spectroscopy : Raman spectroscopy is often complementary to IR. The non-polar C=C double bond in the cyclohexene ring is expected to show a strong signal in the Raman spectrum (around 1650 cm⁻¹), whereas it may be weak in the IR spectrum. This makes the combination of both techniques particularly useful for a complete vibrational analysis.

Table 4: Key Vibrational Frequencies for Cyclohex-4-ene-1,2-diyldimethanol

| Functional Group | Technique | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | IR | 3200-3600 (broad) |

| =C-H Stretch | IR, Raman | ~3020 |

| C-H Stretch (sp³) | IR, Raman | 2850-2960 |

| C=C Stretch | Raman (strong), IR (weak) | ~1650 |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

For crystalline derivatives of Cyclohex-4-ene-1,2-diyldimethanol, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and the absolute and relative stereochemistry of the chiral centers (C1 and C2). It can definitively distinguish between the cis and trans isomers and, for chiral samples, determine the (R,R), (S,S), or (R,S) configuration. While obtaining a suitable crystal can be a challenge, the resulting structural data is unparalleled in its detail and accuracy.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are indispensable for the separation of isomers, purification of the final product, and assessment of its purity. nih.gov

Gas Chromatography (GC) : Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC is an excellent technique for assessing the purity of Cyclohex-4-ene-1,2-diyldimethanol and separating its cis and trans isomers, provided the compound is sufficiently volatile and thermally stable. Derivatization of the alcohol groups may be employed to improve volatility. epa.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for both analytical and preparative-scale separation. Normal-phase HPLC could be used to separate the cis and trans isomers based on the differential interaction of the hydroxyl groups with the stationary phase. Reversed-phase HPLC can be used to assess the purity of the compound against non-polar impurities.

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method used to monitor the progress of reactions that synthesize the diol and to get a preliminary assessment of its purity and the success of a separation.

Computational Chemistry and Theoretical Studies of Cyclohex 4 Ene 1,2 Diyldimethanol

Quantum Chemical Calculations of Electronic Structure and Energetics

There is a notable absence of published research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, specifically applied to Cyclohex-4-ene-1,2-diyldimethanol. Consequently, data on its electronic structure, including orbital energies, electron density distribution, and molecular electrostatic potential, are not available in the scientific literature. Similarly, detailed energetic properties beyond basic computed values are not documented.

Basic computed properties are available from public databases.

Table 1: Computed Properties for Cyclohex-4-ene-1,2-diyldimethanol

| Property | Value | Source |

| Molecular Weight | 142.20 g/mol | PubChem |

| Exact Mass | 142.099379685 Da | PubChem |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

This table is based on data computed by PubChem. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

No specific studies on the conformational analysis or molecular dynamics simulations of Cyclohex-4-ene-1,2-diyldimethanol have been found in the reviewed literature. Such studies would be crucial for understanding the flexibility of the cyclohexene (B86901) ring and the orientation of the two hydroxymethyl substituents, which can exist in various cis and trans, as well as axial and equatorial, conformations. The interplay of these conformations would significantly influence the molecule's physical properties and reactivity. While general methodologies for the conformational analysis of cyclohexane (B81311) derivatives are well-established, their application to this particular diol is not documented. nmrdb.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters, such as NMR chemical shifts, for Cyclohex-4-ene-1,2-diyldimethanol using computational methods has not been reported in academic papers. Theoretical calculations of NMR spectra are a powerful tool for structure elucidation and for correlating molecular geometry with spectroscopic data. researchgate.net However, no such theoretical data have been published for this compound.

Computational Elucidation of Reaction Pathways and Transition States

A review of the literature indicates a lack of computational studies on the reaction pathways and transition states involving Cyclohex-4-ene-1,2-diyldimethanol. Computational chemistry is instrumental in exploring reaction mechanisms, such as its potential role in polymerization, esterification, or oxidation reactions. For instance, understanding the pathways of its synthesis, often via the Diels-Alder reaction of butadiene and a suitable dienophile followed by reduction, could be greatly enhanced by computational elucidation. However, specific research on these pathways for this molecule is not available.

Structure-Reactivity Relationship Modeling

There are no specific quantitative structure-activity relationship (QSAR) or structure-reactivity relationship models for Cyclohex-4-ene-1,2-diyldimethanol reported in the literature. Such models would be valuable for predicting its reactivity in various chemical transformations based on its structural and electronic features. The development of these models relies on extensive experimental and computational data, which are currently lacking for this compound.

Applications of Cyclohex 4 Ene 1,2 Diyldimethanol in Advanced Chemical Synthesis and Material Science Research

Cyclohex-4-ene-1,2-diyldimethanol as a Versatile Chiral Building Block in Organic Synthesis

The utility of Cyclohex-4-ene-1,2-diyldimethanol as a chiral building block stems from its existence in specific stereoisomeric forms, such as (1S,2S), (1R,2R), and (1R,2S). google.comnih.gov Chiral chemical synthesis is critical in the development of new drugs and other biologically active molecules, where the specific three-dimensional arrangement of atoms is often essential for efficacy. kompozit.org.tr The well-defined stereochemistry of Cyclohex-4-ene-1,2-diyldimethanol isomers allows for the transfer of this chirality into more complex target molecules.

In asymmetric synthesis, chiral diols are valuable precursors. researchgate.net The conformationally restricted cyclohexene (B86901) ring of Cyclohex-4-ene-1,2-diyldimethanol provides a rigid scaffold, which can be strategically used to control the stereochemical outcome of subsequent reactions. Researchers can leverage the known spatial relationship between the two hydroxyl groups and the double bond to design synthetic pathways that yield products with high enantiomeric purity. This makes the compound a significant tool for creating enantiomerically pure compounds, which is a primary focus in modern organic synthesis. kompozit.org.trresearchgate.net

Utility in the Research and Development of Fine Chemical and Pharmaceutical Intermediates

Cyclohex-4-ene-1,2-diyldimethanol is classified as a key intermediate in the synthesis of fine chemicals and pharmaceuticals. google.comnih.gov Its bifunctional nature allows it to be incorporated into larger, more complex molecular structures through reactions involving its two hydroxyl groups.

A notable application in pharmaceutical research is the role of the (1R,2R)-isomer of Cyclohex-4-ene-1,2-diyldimethanol as an intermediate in the synthesis of Lurasidone hydrochloride. google.com Lurasidone is an atypical antipsychotic medication, and its synthesis relies on the precise stereochemistry provided by this chiral building block. The use of this specific intermediate highlights the importance of the compound in accessing complex and therapeutically relevant molecular architectures.

| Research Application Area | Specific Intermediate | End Product Example |

| Pharmaceutical Synthesis | ((1R,2R)-Cyclohex-4-ene-1,2-diyl)dimethanol google.com | Lurasidone hydrochloride google.com |

Monomer Design in Polymer Chemistry Research

The structure of Cyclohex-4-ene-1,2-diyldimethanol, containing two hydroxyl groups and a polymerizable double bond, makes it a compelling monomer for polymer chemistry research.

In polyester (B1180765) synthesis, diols are fundamental monomers that react with dicarboxylic acids. While its saturated analogue, 1,4-Cyclohexanedimethanol (B133615) (CHDM), is widely used to produce commercial polyesters like PETG and PCT, Cyclohex-4-ene-1,2-diyldimethanol offers a distinct advantage for creating unsaturated polyesters. mdpi.comwikipedia.org Although unsaturated diols are used less commonly than standard glycols, they are valuable for producing polymers that can be subsequently cross-linked or functionalized. kompozit.org.tr

The polycondensation of Cyclohex-4-ene-1,2-diyldimethanol with a dicarboxylic acid would result in a linear polyester with a reactive double bond present in each repeating unit of the polymer backbone. This functionality is characteristic of unsaturated polyester resins, which are typically cured after initial polymerization by initiating a reaction at these double bonds. kompozit.org.tr The inclusion of the cyclohexene ring from the monomer, such as the related 4-cyclohexene-cis-1,2-dicarboxylic acid, is a known strategy in the design of such resins. google.com The resulting materials are thermosets with a three-dimensional network structure. kompozit.org.tr

The presence of the double bond in the Cyclohex-4-ene-1,2-diyldimethanol monomer is pivotal for creating novel polymer architectures beyond simple linear chains. Cross-linking is a fundamental strategy for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers, converting thermoplastics into more robust thermosets or elastomers. nih.gov

After an initial polymerization involving the diol functional groups, the pendant cyclohexene double bonds along the polymer backbone serve as reactive sites for a secondary polymerization or cross-linking reaction. This can be initiated through various methods, such as free-radical polymerization using peroxide catalysts or photochemical activation (UV curing). kompozit.org.trnih.gov This process connects the linear polymer chains, forming a covalently bonded three-dimensional network. This approach allows for the design of materials with highly tunable properties, where the cross-link density can be controlled by the monomer content and curing conditions, leading to advanced polymer networks with tailored performance characteristics. nih.gov

Design of Functional Materials Utilizing the Cyclohex-4-ene-1,2-diyldimethanol Scaffold

The molecular framework of Cyclohex-4-ene-1,2-diyldimethanol serves as a versatile scaffold for the design of advanced functional materials. A chemical scaffold is a core structure that can be systematically modified to create a family of molecules with diverse properties for specific applications, such as in organic electronics or biomedicine. researchgate.net

The rigid, chiral nature of the Cyclohex-4-ene-1,2-diyldimethanol scaffold, combined with its multiple reactive sites (two hydroxyls and an alkene), makes it an ideal platform for building complex functional systems. For instance, the hydroxyl groups can be used to anchor the scaffold to a surface or into a larger polymer matrix, while the double bond can be functionalized using a wide range of chemical transformations, such as epoxidation, hydrogenation, or thiol-ene "click" chemistry.

This versatility allows researchers to attach various functional moieties—such as chromophores for optical applications, redox-active units for energy storage materials, or bioactive molecules for biomedical devices—to the core scaffold. nih.govresearchgate.net By leveraging the defined stereochemistry and conformational rigidity of the cyclohexene ring, it is possible to control the spatial arrangement of these appended functional groups, leading to materials with highly specific and designed functions.

Future Research Directions and Perspectives for Cyclohex 4 Ene 1,2 Diyldimethanol

Development of Highly Efficient and Stereoselective Biocatalytic Routes

The demand for enantiopure compounds in the pharmaceutical and fine chemical industries continues to drive the development of green and highly selective synthetic methods. mdpi.com Biocatalysis, using either isolated enzymes or whole-cell systems, offers a powerful alternative to traditional chemical synthesis, often proceeding under mild conditions with exceptional levels of stereocontrol. mdpi.comnih.gov

Future research will likely focus on the enzymatic kinetic resolution (EKR) of racemic cyclohex-4-ene-1,2-diyldimethanol. Lipases are particularly promising for this application, catalyzing the enantioselective acylation of one of the diol's enantiomers, allowing for the easy separation of the monoesterified product from the remaining unreacted diol. A key objective will be to screen diverse microbial lipases to identify catalysts that exhibit high enantiomeric ratios (E values), leading to products with very high enantiomeric excess (ee). For instance, studies on similar diols have demonstrated the efficacy of lipases like Candida antarctica lipase (B570770) B (CALB) in such resolutions.

Another promising avenue is the development of biocatalytic desymmetrization processes. Starting from the achiral meso-isomer of cyclohex-4-ene-1,2-diyldimethanol, which possesses a plane of symmetry, a highly selective enzyme could modify only one of the two identical hydroxymethyl groups, directly generating a chiral product. edurev.in This approach is highly atom-economical and can theoretically provide up to 100% yield of a single enantiomer.

| Enzyme Class | Potential Application | Desired Outcome |

| Lipases | Kinetic resolution of racemic diol | High E-value (>100) for >99% ee of both ester and remaining diol |

| Proteases | Enantioselective ester hydrolysis | Access to the opposite enantiomer compared to lipase-catalyzed acylation |

| Oxidoreductases | Desymmetrization of meso-diol | Direct synthesis of a single enantiomer from an achiral precursor |

Table 1: Potential Biocatalytic Strategies for Cyclohex-4-ene-1,2-diyldimethanol.

Exploration of Undiscovered Reactivity in Organometallic Chemistry

The dual functionality of cyclohex-4-ene-1,2-diyldimethanol—a reactive alkene and two hydroxyl groups—makes it a fascinating substrate for organometallic chemistry. The hydroxyl groups can be transformed into a wide array of phosphine (B1218219) or nitrogen-based ligands, leveraging the C2-symmetric backbone to create a well-defined chiral pocket around a metal center. escholarship.org Such ligands are instrumental in asymmetric catalysis. escholarship.org

Future work should explore the synthesis of novel bidentate and tetradentate ligands derived from this diol. For example, conversion of the diol to a diphosphine could yield ligands analogous to well-known systems like DIOP, suitable for rhodium- or ruthenium-catalyzed asymmetric hydrogenations. The alkene moiety adds another layer of potential complexity and utility. It can coordinate to a metal center, potentially influencing the catalytic cycle or enabling tandem reactions where the ligand is not just a passive scaffold but an active participant.

Research into the coordination chemistry of the unmodified diol is also warranted. The alkene and hydroxyl groups could coordinate to different metal centers, opening pathways to novel heterobimetallic catalysts or materials with unique structural and electronic properties.

Advanced Strategies for Dynamic Stereochemistry Control

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the conversion of a racemate into a single enantiomer with a theoretical yield of 100%. wikipedia.org This is achieved by combining a rapid, catalyst-mediated racemization of the starting material with a fast, irreversible, and highly enantioselective reaction. wikipedia.org

For cyclohex-4-ene-1,2-diyldimethanol, a DKR process could be designed by coupling an efficient racemization catalyst with a stereoselective enzymatic acylation. The key challenge lies in finding a racemization catalyst that operates under conditions compatible with the enzyme. Ruthenium-based complexes, such as the Shvo catalyst, have been successfully used for the racemization of secondary alcohols and could be adapted for this system. An effective DKR would need the rate of racemization to be equal to or faster than the rate of the faster-reacting enantiomer's acylation.

This approach transforms a less efficient classical kinetic resolution (with a maximum yield of 50%) into a highly efficient asymmetric synthesis, representing a significant advance in process chemistry. nih.gov

| Component | Function | Example |

| Substrate | Racemic cyclohex-4-ene-1,2-diyldimethanol | Interconverting (R,R) and (S,S) enantiomers |

| Racemization Catalyst | In-situ epimerization of the slow-reacting enantiomer | Ruthenium-based complexes (e.g., Shvo catalyst) |

| Resolution Catalyst | Irreversible, enantioselective transformation | Lipase (e.g., CALB) for selective acylation |

| Acyl Donor | Acylating agent for the enzymatic reaction | Ethyl acetate, vinyl acetate |

Table 2: Components of a Proposed DKR of Cyclohex-4-ene-1,2-diyldimethanol.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, offering improved safety, consistency, and scalability. nih.gov The synthesis and derivatization of cyclohex-4-ene-1,2-diyldimethanol are well-suited for adaptation to flow chemistry platforms.

Future research should focus on developing telescoped continuous flow processes where the chiral diol is synthesized and then immediately used in a subsequent transformation without isolation. nih.gov For example, a packed-bed reactor containing an immobilized enzyme (like CALB) could perform a kinetic resolution of the diol, with the output stream directly feeding into a second reactor for further functionalization. nih.gov This integration minimizes waste, reduces manual handling, and allows for precise control over reaction parameters.

Furthermore, automated synthesis platforms can be programmed to rapidly explore derivatization reactions of the diol scaffold. By systematically reacting the diol with a library of reagents, new derivatives with optimized properties for specific applications, such as novel ligands or polymer precursors, can be discovered much faster than with traditional manual methods.

Computational Design of Cyclohex-4-ene-1,2-diyldimethanol-Derived Functional Molecules

In silico methods are becoming indispensable in modern chemical research. acs.org Computational tools like Density Functional Theory (DFT) and molecular dynamics can provide deep insights into reaction mechanisms, conformational preferences, and the origins of stereoselectivity.

For cyclohex-4-ene-1,2-diyldimethanol, DFT calculations can be employed to design novel catalysts. By modeling the transition states of metal-catalyzed reactions involving ligands derived from the diol, researchers can predict which ligand modifications will lead to higher enantioselectivity. acs.org This rational, computation-guided approach can significantly reduce the experimental effort required to develop new catalysts.

Computational studies can also predict the physical and chemical properties of new materials derived from this diol. For instance, the properties of polyesters or polyurethanes incorporating the cyclohexene-diyldimethanol unit can be modeled to screen for candidates with desirable thermal or mechanical properties before their synthesis is attempted.

Expanding the Scope of its Application in Niche Chemical Technologies

Beyond its role as a chiral auxiliary or ligand backbone, cyclohex-4-ene-1,2-diyldimethanol holds potential in several niche areas of chemical technology. Its defined stereochemistry and bifunctionality make it an attractive monomer for the synthesis of advanced polymers and macrocycles.

Future research could explore its use in creating chiral polymers for applications in enantioselective separations or as materials with unique chiroptical properties. The alkene functionality can be exploited for cross-linking or for post-polymerization modification, adding another dimension of tunability. The synthesis of macrocycles incorporating this diol could lead to new host molecules for molecular recognition or novel ionophores. Its use as a starting material for complex natural products, such as ageliferin, highlights its value in accessing intricate molecular architectures, a field that will continue to expand. escholarship.org

Q & A

Q. What are the established synthetic routes for Cyclohex-4-ene-1,2-diyldimethanol, and how do reaction conditions influence yield?

Cyclohex-4-ene-1,2-diyldimethanol can be synthesized via Diels-Alder reactions using electron-deficient dienophiles like maleic anhydride. For example, reacting butadiene sulfone with maleic anhydride under controlled temperatures (80–120°C) generates cyclohexene dicarboxylic anhydride intermediates, which can be reduced to the diol using LiAlH₄ or NaBH₄ . Key parameters include solvent polarity (e.g., toluene vs. THF) and catalyst selection to optimize stereoselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the diastereomers.

Table 1: Typical Reaction Conditions

| Reactants | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Butadiene sulfone + Maleic anhydride | Toluene | 110 | 65–72 |

| Intermediate reduction (LiAlH₄) | THF | 0–25 | 85–90 |

Q. What spectroscopic methods are most effective for characterizing Cyclohex-4-ene-1,2-diyldimethanol?

- NMR : H NMR (CDCl₃, 400 MHz) resolves vicinal diol protons (δ 3.5–4.0 ppm) and cyclohexene protons (δ 5.6–5.8 ppm). C NMR confirms the presence of two hydroxymethyl groups (δ 65–70 ppm) .

- IR : O–H stretching (3200–3600 cm⁻¹) and C=C absorption (~1640 cm⁻¹) .

- X-ray crystallography : SHELX software refines crystal structures to determine stereochemistry and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling Cyclohex-4-ene-1,2-diyldimethanol in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid vapor inhalation (risk of respiratory irritation) .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. How does the stereochemistry of Cyclohex-4-ene-1,2-diyldimethanol influence its physical properties?

The cis/trans configuration of the diol groups affects melting points and solubility. For example, the cis isomer (mp 63–67°C) is more polar and soluble in methanol than the trans isomer (mp 45–50°C) . Chiral HPLC (Chiralpak AD-H column) or NMR derivatization with Mosher’s acid can distinguish enantiomers .

Q. What are the key applications of Cyclohex-4-ene-1,2-diyldimethanol in pharmaceutical research?

It serves as a chiral building block in antipsychotic drugs like Lurasidone. The trans isomer is a critical impurity (≤0.15% per ICH guidelines) monitored via HPLC-MS using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Cyclohex-4-ene-1,2-diyldimethanol in ring-opening reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for epoxidation or esterification. For example, the diol’s electron-rich double bond shows higher reactivity toward electrophiles like mCPBA, with activation energies ~25 kcal/mol . Validate predictions experimentally using kinetic studies (UV-Vis monitoring) .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s thermodynamic properties?

Discrepancies in enthalpy of vaporization (ΔvapH) or boiling points may arise from impurities or force field limitations. Cross-check data with NIST Chemistry WebBook entries and replicate experiments using high-purity samples (>99%, GC-MS verified). For computational models, refine solvation parameters (e.g., COSMO-RS) .

Q. How can stereoselective functionalization of Cyclohex-4-ene-1,2-diyldimethanol be achieved?

- Esterification : Use Mitsunobu conditions (DIAD, Ph₃P) with chiral acids to retain configuration.

- Etherification : Protect one hydroxyl group with TBDMS-Cl before reacting the second . Table 2: Functionalization Yields

| Reaction | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Mitsunobu esterification | DIAD/Ph₃P | 78 | 95 |

| TBDMS protection | Imidazole | 92 | – |

Q. What role does Cyclohex-4-ene-1,2-diyldimethanol play in polymer chemistry, and how is its reactivity tuned?

As a diol monomer, it enhances rigidity in polyesters. Reactivity is modulated by varying the initiator (e.g., Sn(Oct)₂ vs. Ti(OiPr)₄) and reaction time. SEC-MALS analysis shows Mn ~15–20 kDa with PDI 1.2–1.5 .

Q. How are data contradictions addressed in toxicity studies of this compound?

While acute toxicity data are limited, zebrafish embryo assays (OECD 236) assess developmental toxicity. Conflicting LC₅₀ values (e.g., 48h vs. 96h exposure) require dose-response curve validation and positive controls (e.g., 3,4-dichloroaniline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.